4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
CAS No.: 86048-54-6
Cat. No.: VC10418793
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86048-54-6 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
| Standard InChI | InChI=1S/C16H16O4/c1-10-8-16(18)20-15-9-11(6-7-12(10)15)19-14-5-3-2-4-13(14)17/h6-9,14H,2-5H2,1H3 |
| Standard InChI Key | VLZYGOANNLHKCX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O |
Introduction
4-Methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a member of the chromenone family, a class of compounds known for their diverse biological activities. Chromenones are characterized by a chromene structure with a ketone functional group, which contributes to their potential applications in medicinal chemistry and organic synthesis. This compound, in particular, features a 2H-chromen-2-one core with a methyl group at the fourth position and a substituted cyclohexyl group attached via an ether linkage at the seventh position.
Synthesis Methods
The synthesis of 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be approached through various organic synthesis techniques. Typically, chromenones are synthesized via condensation reactions involving salicylic acid derivatives and appropriate aldehydes or ketones. For this specific compound, the synthesis might involve the reaction of a suitable 7-hydroxy-2H-chromen-2-one derivative with a cyclohexyl halide or a similar precursor in the presence of a base to facilitate the etherification reaction.
Biological Activities
Chromenones, in general, exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While specific data on 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is limited, its structural similarity to other chromenones suggests potential applications in these areas. The presence of the cyclohexyl group may influence its interaction with biological targets, potentially enhancing or modifying its biological activity compared to simpler chromenones.
Research Findings and Potential Applications
Research on chromenones often focuses on their structure-activity relationships (SARs), which help in optimizing compounds for specific therapeutic applications. For 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, studies could explore its potential as an anticancer agent or its ability to modulate inflammatory responses. The compound's lipophilicity, influenced by the cyclohexyl group, might enhance its ability to penetrate cell membranes, affecting its efficacy in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume